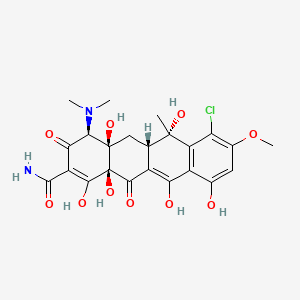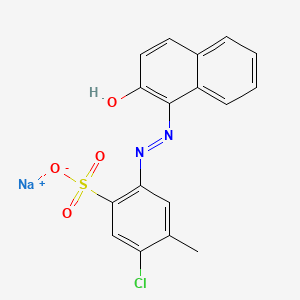
D&C レッドNo. 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D&C Red No. 8 is a dye.
科学的研究の応用
化学構造と特性
D&C レッドNo. 8は、化学的には(E)-5-クロロ-2-((2-ヒドロキシナフタレン-1-イル)ジアゼニル)-4-メチルベンゼンスルホン酸ナトリウム {svg_1}として知られています。 分子量は398.79です {svg_2}.
染料としての使用
D&C レッドNo. 8の主な用途は染料です {svg_3}。染料は、材料に色を付ける物質です。染料の色は、染料が光のスペクトルの特定の部分を吸収し、他の部分を反射する能力に由来します。
作用機序
Target of Action
D&C Red No. 8, also known as Bronze Orange, is primarily used as a dye The exact biological targets of D&C Red No
Mode of Action
The mode of action of D&C Red No. 8 is not well-studied. As a dye, it is likely to interact with its environment through physical and chemical processes rather than specific biological interactions. It may bind to various materials, altering their color properties .
Result of Action
The primary result of D&C Red No. 8’s action is the imparting of color. When used in products, it can provide a range of red to orange hues. The exact shade can depend on the concentration of the dye and the medium in which it is used .
Action Environment
The action of D&C Red No. 8 can be influenced by various environmental factors. For example, the pH, temperature, and light exposure can affect the stability of the dye and its color properties . Furthermore, the dye’s interaction with other chemicals in a product can also influence its color and stability.
生化学分析
Biochemical Properties
D&C Red No. 8 plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of many compounds. The interaction between D&C Red No. 8 and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules . These interactions can result in modifications to the structure and function of these biomolecules, influencing various biochemical pathways.
Cellular Effects
D&C Red No. 8 affects various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D&C Red No. 8 can activate stress response pathways, leading to changes in the expression of genes involved in detoxification and repair mechanisms . Additionally, D&C Red No. 8 can alter cellular metabolism by affecting the activity of key metabolic enzymes, potentially leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of D&C Red No. 8 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D&C Red No. 8 can bind to specific sites on enzymes, altering their activity. For instance, it can inhibit the activity of certain enzymes involved in DNA repair, leading to an accumulation of DNA damage . Additionally, D&C Red No. 8 can activate transcription factors that regulate the expression of genes involved in oxidative stress responses, thereby influencing cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D&C Red No. 8 can change over time. The stability of D&C Red No. 8 is influenced by factors such as pH, temperature, and exposure to light. Over time, D&C Red No. 8 can degrade, leading to a reduction in its effectiveness and potential changes in its biological activity . Long-term exposure to D&C Red No. 8 in in vitro or in vivo studies has shown that it can lead to chronic cellular stress and alterations in cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of D&C Red No. 8 vary with different dosages in animal models. At low doses, D&C Red No. 8 may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dose level must be reached before significant biological effects occur. High doses of D&C Red No. 8 can also lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models.
Metabolic Pathways
D&C Red No. 8 is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of D&C Red No. 8, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of D&C Red No. 8 can influence the levels of metabolites within the cell, potentially affecting cellular homeostasis and function.
Transport and Distribution
Within cells and tissues, D&C Red No. 8 is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of D&C Red No. 8 within specific cellular compartments . For example, D&C Red No. 8 can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity.
Subcellular Localization
The subcellular localization of D&C Red No. 8 is influenced by targeting signals and post-translational modifications. D&C Red No. 8 can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization can affect the activity and function of D&C Red No. 8, as well as its interactions with other biomolecules within these compartments.
特性
CAS番号 |
2092-56-0 |
|---|---|
分子式 |
C17H13ClN2NaO4S |
分子量 |
399.8 g/mol |
IUPAC名 |
sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |
InChIキー |
IHOQWFSMZUWXGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
正規SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
D&C Red No. 8; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


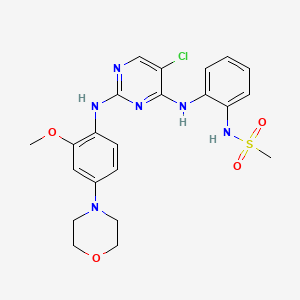
![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)
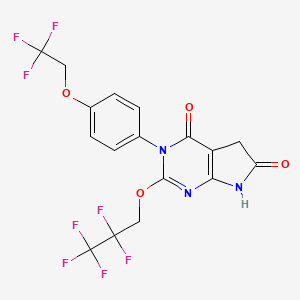

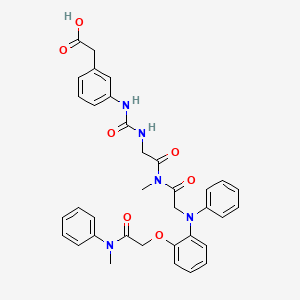



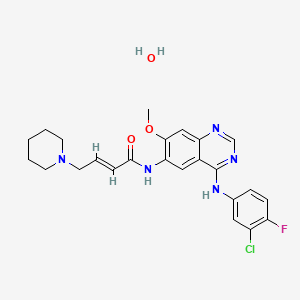
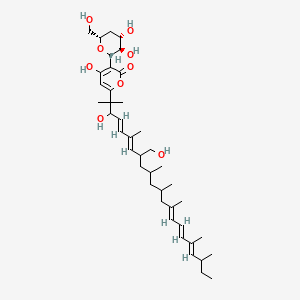
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)
